molecular formula C22H21NO6 B253625 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Katalognummer B253625
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: NOXAIIKFHLFPJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, also known as BDP, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzodioxole-containing compounds, which have been found to exhibit a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and oxidative stress markers in various cell types. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in lab experiments is its ability to modulate multiple pathways involved in disease pathogenesis. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic development. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Future research on N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide should focus on elucidating its exact mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in humans.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with paraformaldehyde to form 1,3-benzodioxole-5-carboxaldehyde. This intermediate is then reacted with 7-methoxy-4-methylcoumarin-3-carboxylic acid in the presence of thionyl chloride to yield the corresponding acid chloride. Finally, the acid chloride is reacted with N-(2-aminoethyl)propanamide to form N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied in various in vitro and in vivo models of disease, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to have potential therapeutic applications in cancer, diabetes, and cardiovascular disease.

Eigenschaften

Produktname

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Molekularformel

C22H21NO6

Molekulargewicht

395.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H21NO6/c1-13-16-5-4-15(26-2)10-19(16)29-22(25)17(13)6-8-21(24)23-11-14-3-7-18-20(9-14)28-12-27-18/h3-5,7,9-10H,6,8,11-12H2,1-2H3,(H,23,24)

InChI-Schlüssel

NOXAIIKFHLFPJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.